molecular formula C9H6ClNO B1595145 2-(4-Chlorophenyl)oxazole CAS No. 46047-24-9

2-(4-Chlorophenyl)oxazole

Cat. No. B1595145
Key on ui cas rn: 46047-24-9
M. Wt: 179.6 g/mol
InChI Key: DSZGWLKZJBFPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04774253

Procedure details

13.8 ml of a 2.42M (33.4 mmol) solution of n-butyl lithium in hexane were added dropwise during 5 minutes to a stirred solution of 6 g (33.4 mmol) of 2-(4-chlorophenyl)oxazole in 60 ml of dry tetrahydrofuran maintained at -60° C. under an argon atmosphere. The suspension was allowed to warm to -40° C. during 30 minutes and 6.9 g (230 mmol) of paraformaldehyde were added to a slurry in 15 ml of dry tetrahydrofuran. The mixture was allowed to attain room temperature during 1.5 hours and was stirred for a further 1 hour. 10 ml of saturated aqueous ammonium chloride were added to the mixture and the resulting suspension was partitioned between 300 ml of water and 200 ml of dichlormethane. The organic phase was separated and the aqueous phase was extracted twice with 200 ml of dichloromethane each time. The combined organic phases were dried over magnesium sulphate and filtered, and the solvent was removed by evaporation under reduced pressure to given an oil. The oil was chromatographed on silica gel using 70% by volume ethyl acetate in hexane for the elution. The eluate was evaporated to yield 4.25 g (60%) of 2-(4-chlorophenyl)-5-oxazolemethanol of melting point 115°-116° C.
[Compound]
Name
solution
Quantity
33.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][CH:15]=[CH:16][N:17]=2)=[CH:9][CH:8]=1.[CH2:18]=[O:19].[Cl-].[NH4+]>CCCCCC.O1CCCC1>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[O:14][C:15]([CH2:18][OH:19])=[CH:16][N:17]=2)=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
solution
Quantity
33.4 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1OC=CN1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
C=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
was stirred for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to -40° C. during 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting suspension was partitioned between 300 ml of water and 200 ml of dichlormethane
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 200 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on silica gel using 70% by volume ethyl acetate in hexane for the elution
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC(=CN1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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